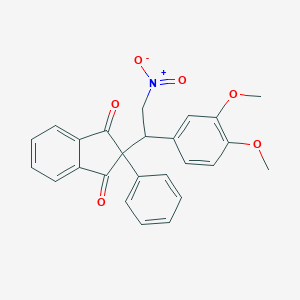![molecular formula C16H11N3O5 B378358 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 265315-70-6](/img/structure/B378358.png)
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has at least two different elements as part of its ring structure . The name suggests it contains functional groups such as amino (-NH2), methyl (-CH3), nitrophenyl (a phenyl ring with a nitro group), and carbonitrile (-C≡N).
Scientific Research Applications
Crystal Structure Analysis
Researchers have conducted in-depth studies on the crystal structure of this compound, revealing its unique pyran conformation. The X-ray crystal structure analysis demonstrated that all atoms of the pyran ring are coplanar, which is unusual compared to similar compounds. This structure is stabilized by intermolecular hydrogen bonds, as characterized by IR, NMR spectra, and elemental analysis (Wang et al., 2005). Such studies provide insights into the molecular arrangement and potential interactions in crystal engineering and material science applications.
Synthesis and Characterization
The synthesis of pyrano[2,3-d]pyrimidine derivatives using 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile as a precursor has been reported for antiviral evaluation, highlighting the compound's utility in creating novel bioactive molecules (Shamroukh et al., 2007). This exemplifies its role in medicinal chemistry for designing compounds with potential therapeutic effects.
Photostability and Photophysical Properties
A study on the photostability of 2-amino-4H-pyran-3-carbonitriles under LED daylight revealed significant insights into the photophysical properties of these compounds. The research found that stock solutions of these compounds underwent photo-induced degradation, affecting their antifungal activities. This underscores the importance of considering photostability in the development of bioactive compounds and materials (Silva et al., 2021).
Optical and Structural Properties
Investigations into the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have provided valuable data for materials science. These studies found that certain derivatives display polycrystalline structures and nanocrystallites dispersed in an amorphous matrix upon thermal deposition, with significant implications for their optical properties and potential applications in photovoltaic devices (Zeyada et al., 2016).
Antimicrobial and Antioxidant Activities
The compound has also been utilized in synthesizing new pyran derivatives with potential antibacterial and antioxidant properties. Synthesized derivatives were evaluated against various bacterial strains, showing significant antibacterial activity. This underscores the compound's utility in developing new antimicrobial agents (Rbaa et al., 2019).
properties
IUPAC Name |
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-8-5-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-3-2-4-10(6-9)19(21)22/h2-6,13H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDDRTXCMEMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-biphenyl]-4-ylcarbonyl)-2-(4-bromophenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B378276.png)
![2-[(benzylideneamino)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B378277.png)

![9-[2-(piperidin-1-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378282.png)
![4-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B378284.png)
![9-[2-(morpholin-4-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378285.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378286.png)

![2-[(2-methoxyanilino)methylene]-1-benzothiophene-3(2H)-thione](/img/structure/B378290.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B378292.png)
![Ethyl 2-[(4-methylbenzoyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B378293.png)
![4-(benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B378295.png)

![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378298.png)